methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate
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Overview
Description
“Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a benzoate group, a sulfamoyl group, and two thiophene rings. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is considered to be a structural alert .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene rings would likely contribute to the overall stability and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiophene rings might undergo electrophilic aromatic substitution reactions. The sulfamoyl group could potentially be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and benzoate groups might increase its solubility in polar solvents .Scientific Research Applications
- Thiophene derivatives, including the compound , exhibit anti-inflammatory activity. They can modulate inflammatory pathways and potentially serve as lead molecules for developing novel anti-inflammatory drugs .
- Thiophene derivatives often display antifungal properties. The compound’s unique structure may interact with fungal cell membranes, disrupting their function and growth .
- Researchers have studied the interaction of thiophene derivatives with DNA. Investigating the thermal denaturation behavior of DNA in the presence of this compound could provide valuable information for drug design and delivery systems .
- Thiophene analogs are considered potential candidates for various biological effects. Their versatility makes them attractive for medicinal chemists aiming to develop advanced compounds with diverse activities .
Anti-Inflammatory Properties
Antifungal Activity
DNA Thermal Denaturation Studies
Biologically Active Compounds
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of pharmacological properties . They have been used in the advancement of organic semiconductors , and have shown anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets to exert their effects . For instance, some thiophene-based drugs like suprofen and articaine are known to act as a nonsteroidal anti-inflammatory drug and a voltage-gated sodium channel blocker respectively .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways depending on their specific targets . For instance, thiophene-based compounds have been reported to inhibit the growth of a wide range of cancer cell lines .
Pharmacokinetics
It is known that the metabolism of thiophene-based compounds involves processes such as hydroxylation, demethylation, and deamination .
Result of Action
Thiophene-based compounds have been reported to exhibit a variety of effects at the molecular and cellular level, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
Action Environment
It is known that the efficacy of thiophene-based compounds can be influenced by various factors, including the specific biological target, the presence of other compounds, and the specific physiological conditions .
properties
IUPAC Name |
methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S3/c1-22-17(19)12-4-6-14(7-5-12)25(20,21)18-16(13-8-10-23-11-13)15-3-2-9-24-15/h2-11,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGNTYCUXMZNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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